
Ethyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Ethyl 2-(4-(bromomethyl)phenyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the para position and an ethyl ester group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(bromomethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-phenylacetate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-carboxyphenylacetic acid.
Reduction: Formation of 2-(4-(bromomethyl)phenyl)ethanol.
Scientific Research Applications
Ethyl 2-(3-(bromomethyl)phenyl)acetate is an organic compound with the CAS number 140215-42-5 and is classified as an ester. It contains a bromomethyl group attached to a phenyl ring, which is further linked to an ethyl acetate moiety. It is primarily used in organic synthesis and medicinal chemistry as a versatile intermediate in the production of various pharmaceuticals and agrochemicals.
Scientific Research Applications
- Organic Synthesis Ethyl 2-(3-(bromomethyl)phenyl)acetate serves as an intermediate in organic synthesis. Its structure makes it a valuable building block for chemical applications, especially in fields requiring specific biological interactions.
- Nucleophilic Substitution Reactions The compound participates in nucleophilic substitution reactions because of the presence of the bromine atom. The bromine can be replaced by nucleophiles like amines, thiols, and alkoxides, leading to the formation of diverse products. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbon atom bonded to it, influencing its reactivity profile.
- Medicinal Chemistry Ethyl 2-(3-(bromomethyl)phenyl)acetate can act as a prodrug that undergoes metabolic activation in medicinal chemistry. The bromomethyl group can form covalent bonds with biological targets, such as enzymes or receptors, potentially inhibiting or modulating their activities via alkylation of nucleophilic residues in proteins or DNA.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(bromomethyl)phenyl)acetate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 2-(4-(bromomethyl)phenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
4-Bromophenylacetic acid: Lacks the ester group, making it more acidic and less lipophilic.
This compound is unique due to the presence of both the bromomethyl and ethyl ester groups, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis.
Biological Activity
Ethyl 2-(4-(bromomethyl)phenyl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its bromomethyl-substituted phenyl ring, shows promise as a building block for the synthesis of various bioactive molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 285.13 g/mol
- Structure : The compound features an ethyl ester functional group and a bromomethyl substituent on the phenyl ring, which enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(bromomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification process is crucial for producing the desired compound efficiently.
Synthetic Route
- Reactants : 4-(Bromomethyl)benzoic acid and ethanol.
- Catalyst : Sulfuric acid.
- Conditions : Reflux until complete conversion is achieved.
- Purification : The product can be purified through recrystallization or chromatography.
This compound exhibits biological activity primarily through its reactivity with various biomolecules. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation:
Compound | Cell Line | IC (μM) |
---|---|---|
Ethyl 2-(4-bromomethyl)phenylacetate | HeLa (cervical cancer) | 0.50 - 7.10 |
Similar derivatives | MCF-7 (breast cancer) | 0.33 - 3.58 |
These findings suggest that modifications to the phenyl ring can significantly influence the antiproliferative activity against various cancer cell lines .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for other pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects against multi-drug resistant strains .
- Anti-inflammatory Properties : Some derivatives have been tested for their ability to modulate inflammatory pathways, although specific data on this compound remains limited.
Case Studies
-
Anticancer Evaluation :
A study conducted on a series of phenyl-substituted compounds demonstrated that those with bromine substituents exhibited enhanced cytotoxicity against several cancer cell lines, including HeLa and MCF-7 . The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine was essential for increased activity. -
Antimicrobial Testing :
Another investigation assessed various derivatives for their antimicrobial efficacy, revealing that compounds derived from this compound showed significant inhibition against common pathogens, comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(4-(bromomethyl)phenyl)acetate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a bromination reaction of ethyl 2-(4-methylphenyl)acetate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Intermediate purity is monitored via TLC, and final product characterization employs , , and IR spectroscopy. For example, peaks at δ 4.15 (q, 2H, -OCH₂CH₃) and δ 4.45 (s, 2H, -CH₂Br) confirm ester and bromomethyl groups .
Q. How is the compound utilized in synthesizing bioactive molecules, and what are key analytical pitfalls?
- Methodology : As a precursor to kinase inhibitors, it undergoes alkylation with heterocyclic amines. LC-MS/MS monitors byproduct formation (e.g., dehydrohalogenation). False positives in bioassays are mitigated via control experiments with bromine-free analogs .
Q. What strategies optimize regioselectivity in multi-step syntheses involving the bromomethyl group?
- Methodology : Protecting groups (e.g., silyl ethers) shield reactive sites during ester hydrolysis. Competitive pathway analysis via -labeling tracks undesired cross-talk, minimized by low-temperature (-78°C) lithiation .
Q. Data Contradiction Analysis
- Example : Conflicting melting points (mp 29–31°C vs. 104–106°C in bromophenyl analogs) arise from polymorphism or impurity. Differential Scanning Calorimetry (DSC) and PXRD distinguish crystalline forms .
- Example : Discrepant coupling constants (J = 8 Hz vs. 6 Hz) in literature are resolved via variable-temperature NMR, revealing conformational equilibria influenced by solvent .
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNFSQJXFUUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577225 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7398-81-4 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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